molecular formula C8H18ClN3O2 B1141939 L-NIL hydrochloride CAS No. 150403-89-7

L-NIL hydrochloride

Cat. No.: B1141939
CAS No.: 150403-89-7
M. Wt: 223.70 g/mol
InChI Key: HJYWSATZDBEAOS-FJXQXJEOSA-N
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Biochemical Analysis

Biochemical Properties

L-NIL hydrochloride interacts with iNOS, an enzyme that plays a crucial role in the production of nitric oxide (NO), a key physiological mediator . It exhibits IC50 values of 0.4-3.3 µM for iNOS, indicating its potency in inhibiting this enzyme . The interaction between this compound and iNOS leads to the inhibition of NO production, thereby influencing various biochemical reactions within the cell .

Cellular Effects

This compound’s inhibition of iNOS has significant effects on various types of cells and cellular processes. For instance, it has been shown to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion in mice . It also influences cell function by impacting cell signaling pathways and gene expression related to these processes .

Molecular Mechanism

The molecular mechanism of action of this compound primarily involves its binding to iNOS, leading to the inhibition of this enzyme . This interaction prevents the synthesis of NO, thereby affecting the downstream signaling pathways and gene expression regulated by this molecule .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. While specific studies on the temporal effects of this compound are limited, it is known that the compound’s inhibitory effects on iNOS can influence long-term cellular functions .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, in a study involving mice, this compound administered at dosages of 10 and 30 mg/kg was found to prevent inflammation, oxidative stress, and autophagy induced by renal ischemia-reperfusion .

Metabolic Pathways

This compound is involved in the nitric oxide synthase pathway, where it interacts with the iNOS enzyme . By inhibiting iNOS, this compound can affect the production of NO, a critical mediator in various metabolic processes .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, its primary target, iNOS, is typically found in various cell types and tissues, suggesting that this compound may also be distributed across different cellular locations .

Subcellular Localization

The subcellular localization of this compound is likely to be closely associated with the location of its target, iNOS. As iNOS is typically found in the cytoplasm of cells , it is plausible that this compound may also localize to this subcellular compartment to exert its inhibitory effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-NIL hydrochloride involves the reaction of L-lysine with ethyl isocyanate to form N6-(1-iminoethyl)-L-lysine, which is then converted to its dihydrochloride salt. The reaction conditions typically involve the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

L-NIL hydrochloride primarily undergoes substitution reactions due to the presence of the iminoethyl group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in solvents like water, ethanol, or DMSO, and may require specific pH conditions to proceed efficiently .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield N6-(1-iminoethyl)-L-lysine oxide, while reduction reactions may produce N6-(1-aminoethyl)-L-lysine .

Comparison with Similar Compounds

L-NIL hydrochloride is unique in its high selectivity for iNOS compared to other nitric oxide synthase (NOS) isoforms, such as endothelial NOS (eNOS) and neuronal NOS (nNOS). Similar compounds include:

This compound’s high selectivity for iNOS makes it a valuable tool for studying the specific role of inducible nitric oxide synthase in various biological processes .

Properties

IUPAC Name

(2S)-2-amino-6-(1-aminoethylideneamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2.ClH/c1-6(9)11-5-3-2-4-7(10)8(12)13;/h7H,2-5,10H2,1H3,(H2,9,11)(H,12,13);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYWSATZDBEAOS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCCCCC(C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=NCCCC[C@@H](C(=O)O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159190-45-1, 150403-89-7
Record name N6-(1-Iminoethyl)-L-lysine hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159190-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-N6-(1-Iminoethyl)lysine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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